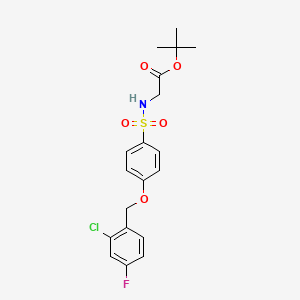

tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound features a tert-butyl ester group, a sulfonamide linkage,

Actividad Biológica

tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and agricultural applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula:

Key Features:

- Functional Groups : The compound features a tert-butyl group, a sulfonamide moiety, and a chloro-fluorobenzyl ether.

- Molecular Weight : The molecular weight is approximately 392.87 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that arylsulfonamides can act as potent inhibitors against various pathogens, including bacteria and fungi .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth. A study focusing on related sulfonamide compounds revealed that they could inhibit the activity of certain proteases and other enzymes critical for cellular function in pathogens .

Case Studies

- Fungicidal Activity : A patent application describes the use of similar compounds as fungicides, highlighting their efficacy in controlling phytopathogenic fungi. The results indicated a significant reduction in fungal biomass when treated with these compounds .

- Inhibition Studies : In vitro studies have demonstrated that related sulfonamide compounds can effectively inhibit the growth of resistant bacterial strains, showcasing their potential as therapeutic agents in treating infections caused by multi-drug resistant organisms .

Comparative Data

Synthesis and Development

The synthesis of this compound typically involves several key steps:

- Formation of the Sulfonamide : The initial reaction involves the coupling of a sulfonamide with a chloro-fluorobenzyl ether.

- Acetate Formation : Subsequent reactions lead to the formation of the acetate group, enhancing the compound's solubility and biological activity.

- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Propiedades

IUPAC Name |

tert-butyl 2-[[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]sulfonylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFNO5S/c1-19(2,3)27-18(23)11-22-28(24,25)16-8-6-15(7-9-16)26-12-13-4-5-14(21)10-17(13)20/h4-10,22H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVFUCVLFRWECD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNS(=O)(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657952 |

Source

|

| Record name | tert-Butyl N-{4-[(2-chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl}glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206677-71-5 |

Source

|

| Record name | tert-Butyl N-{4-[(2-chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl}glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.